Antioxidant Activity Ranking
In a direct head-to-head comparison of seven phenylpropenoid glycerides isolated from Lilium lancifolium, 1-O-p-coumaroyl-3-O-feruloylglycerol (compound 6) exhibited superior antioxidant activity compared to its mono-substituted counterparts (1-O-feruloylglycerol and 1-O-p-coumaroylglycerol) across three distinct assays [1]. The observed activity hierarchy was consistent, placing 1-O-p-coumaroyl-3-O-feruloylglycerol in the higher-activity tier alongside other di-substituted glycerides.
| Evidence Dimension | Antioxidant Activity Ranking |
|---|---|
| Target Compound Data | Tier 2 activity level (higher than mono-substituted glycerides, lower than 1-O-caffeoyl-3-O-p-coumaroylglycerol) |
| Comparator Or Baseline | 1-O-feruloylglycerol (1) and 1-O-p-coumaroylglycerol (2) |
| Quantified Difference | Activity ranking: 3 > 1, 4, 5, 6 > 2, 7 (where 6 is the target compound, 1 and 2 are mono-substituted comparators, and 7 is 1,3-O-di-p-coumaroylglycerol) |
| Conditions | In vitro assays: DPPH radical scavenging, ABTS radical cation scavenging, and ferric-reducing antioxidant power (FRAP) |
Why This Matters
This demonstrates that the compound's specific di-substitution pattern is not redundant; it yields a quantifiable, superior antioxidant capacity over the individual mono-substituted building blocks, which are often considered as cheaper alternatives.
- [1] Luo, J., Li, L., & Kong, L. (2012). Preparative separation of phenylpropenoid glycerides from the bulbs of Lilium lancifolium by high-speed counter-current chromatography and evaluation of their antioxidant activities. Food Chemistry, 131(3), 1056-1062. View Source
